![molecular formula C16H22N2O3S B1669635 1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one CAS No. 932495-16-4](/img/structure/B1669635.png)
1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one
説明
CRT0083914 is a potent and selective inhibitor of AKR1C3.
生物活性
1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the aldo-keto reductase enzyme AKR1C3. This enzyme plays a significant role in various metabolic processes and has been implicated in the progression of certain cancers, making its inhibitors of therapeutic interest.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a pyrrolidinone ring and a sulfonamide moiety, which are critical for its biological activity.
Research indicates that this compound acts as a non-carboxylate inhibitor of the AKR1C3 enzyme. This inhibition is significant due to the enzyme's high expression in prostate and breast tissues, where it is linked to cancer progression. The compound demonstrates potent inhibitory activity (IC50 < 100 nM) and shows selectivity for the AKR1C3 isoform over other related enzymes .
Structure-Activity Relationship (SAR)
A study exploring the structure-activity relationships of related compounds revealed that:
- The sulfonamide group is essential for maintaining inhibitory potency.
- Variations in the pyrrolidinone ring's position or electronic nature can significantly affect activity.
- The size and polarity of the piperidino ring also influence the compound's effectiveness .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits AKR1C3 activity in human prostate and breast cancer cell lines. The correlation between enzyme potency and cellular inhibition suggests that this compound may serve as a promising lead for developing targeted cancer therapies .
Crystal Structure Analysis
The crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 in complex with this compound has been elucidated, providing insights into its binding interactions. The analysis confirmed that while the pyrrolidinone does not interact directly with residues in the oxyanion hole, its overall conformation is crucial for binding affinity .
Case Studies
Case Study 1: Prostate Cancer
In a recent study involving prostate cancer cell lines, treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates. These findings support the potential application of this compound as a therapeutic agent in managing prostate cancer .
Case Study 2: Breast Cancer
Similar effects were observed in breast cancer models, where the compound inhibited tumor growth in vivo. The mechanism was attributed to its ability to disrupt steroid hormone metabolism mediated by AKR1C3, highlighting its role as a novel anti-cancer agent .
Summary of Biological Activity
Activity | Details |
---|---|
Target Enzyme | Aldo-keto reductase AKR1C3 |
Inhibition Potency (IC50) | < 100 nM |
Cancer Types Studied | Prostate, Breast |
Mechanism | Non-carboxylate inhibition |
Key Structural Features | Sulfonamide group, pyrrolidinone ring |
特性
IUPAC Name |
1-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13-5-2-3-12-18(13)22(20,21)15-9-7-14(8-10-15)17-11-4-6-16(17)19/h7-10,13H,2-6,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSTYGPHSVKBQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。